Stemocurtisine

Description

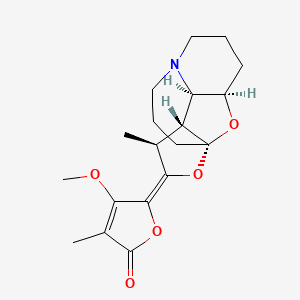

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H25NO5 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(5Z)-4-methoxy-3-methyl-5-[(1R,9R,10R,11R,12S)-12-methyl-14,15-dioxa-5-azatetracyclo[7.5.1.01,11.05,10]pentadecan-13-ylidene]furan-2-one |

InChI |

InChI=1S/C19H25NO5/c1-10-13-14-12-6-4-8-20(14)9-5-7-19(13,24-12)25-16(10)17-15(22-3)11(2)18(21)23-17/h10,12-14H,4-9H2,1-3H3/b17-16-/t10-,12+,13+,14-,19+/m0/s1 |

InChI Key |

LXAQGNNSRKLTLE-GNFKBLLDSA-N |

Isomeric SMILES |

C[C@H]\1[C@@H]2[C@@H]3[C@H]4CCCN3CCC[C@@]2(O4)O/C1=C\5/C(=C(C(=O)O5)C)OC |

Canonical SMILES |

CC1C2C3C4CCCN3CCCC2(O4)OC1=C5C(=C(C(=O)O5)C)OC |

Synonyms |

stemocurtisine |

Origin of Product |

United States |

Isolation and Structural Elucidation of Stemocurtisine

Discovery and Original Isolation Source

The discovery of stemocurtisine marked a significant development in the phytochemical understanding of the Stemona genus, introducing a new structural subclass of these alkaloids.

This compound was first identified and isolated from the root extracts of Stemona curtisii Hook.f., a plant belonging to the Stemonaceae family. uts.edu.auresearchgate.netnih.govacs.org This compound was the first to be described with a pyrido[1,2-a]azepine core, distinguishing it from the more common pyrrolo[1,2-a]azepine nucleus found in many other Stemona alkaloids. acs.orgresearchgate.netcore.ac.uk Its isolation, along with related compounds like stemocurtisinol (B1244912) and oxyprotostemonine, highlighted the chemical diversity within S. curtisii. uts.edu.auresearchgate.netacs.org

The original plant material of Stemona curtisii from which this compound was first isolated was collected in the Trang Province of southern Thailand. acs.orgresearchgate.netd-nb.info Further phytochemical investigations have revealed that the chemical profile of S. curtisii can vary significantly with its geographical origin. For instance, collections from the Chumphon province of Thailand were found to exclusively accumulate other related pyridoazepine derivatives, while the Trang province variety was shown to accumulate this compound as a major component. researchgate.netd-nb.info The species is also known to be distributed in other regions, including the northern parts of Myanmar. maas.edu.mm

Isolation Methodologies

The process of isolating this compound from the complex mixture of compounds present in the plant extract involves several standard phytochemical techniques.

The general procedure begins with the extraction of dried and powdered roots of S. curtisii using an organic solvent, typically ethanol (B145695) or 95% ethanol, at room temperature. acs.orgtandfonline.com The resulting crude ethanolic extract is then concentrated under reduced pressure to yield a sticky residue. tandfonline.com

This crude extract undergoes a liquid-liquid partitioning process, for example, between petroleum ether and water, to separate compounds based on their polarity. acs.org The alkaloid-containing fraction is then subjected to further purification, primarily through column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, involving solvent mixtures such as dichloromethane (B109758) (CH2Cl2) with increasing proportions of methanol (B129727) (MeOH) and sometimes a small amount of ammonia (B1221849) (NH3) to maintain basicity, is used to separate the individual alkaloids. acs.orgcore.ac.uk This process allows for the isolation of pure this compound as a pale yellow gum. acs.org

Spectroscopic and Crystallographic Analyses for Structure Determination

The definitive three-dimensional structure of this compound was established through a combination of advanced analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in elucidating the complex, pentacyclic structure of this compound. researchgate.netcore.ac.uk One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments were employed to piece together the connectivity of atoms within the molecule. researchgate.netcore.ac.uk

The ¹³C NMR spectrum is particularly informative for identifying the carbon skeleton. Comparison of the chemical shifts of this compound with its N-oxide derivative shows significant downfield shifts for the carbons adjacent to the nitrogen atom (C-4, C-6, and C-10a) in the N-oxide form, confirming the location of the nitrogen in the pyrido[1,2-a]azepine ring system. acs.orgnih.gov The final structure and relative stereochemistry were ultimately confirmed by single-crystal X-ray diffraction analysis. researchgate.net

Below is a table summarizing the reported ¹H and ¹³C NMR chemical shift values for key positions in this compound, which are characteristic identifiers of the compound.

| Position | δC (ppm) | δH (ppm) |

| C-4 | 53.6 | 3.02/2.87 |

| C-6 | 53.0 | 3.38/2.96 |

| C-10a | 62.0 | 3.44 |

| Data sourced from a comparative analysis of Stemona alkaloids. nih.gov |

X-ray Crystallography for Relative Stereochemistry Elucidation

The definitive three-dimensional structure and relative stereochemistry of this compound were established through single-crystal X-ray diffraction analysis. nih.govresearchgate.netthaiscience.info This technique provided unequivocal proof of the compound's molecular connectivity and the spatial arrangement of its atoms. researchgate.net The analysis confirmed the presence of the unique pentacyclic framework featuring the pyrido[1,2-a]azapine A,B-ring system. nih.govacs.org

The crystal structure analysis was crucial in determining the relative configurations of the multiple stereocenters within the molecule. nih.gov For instance, the data from the X-ray analysis supported the chairlike conformation of the A-ring, as observed in the solid-state structure. acs.org This powerful analytical method provided the foundational data upon which the structural identity of this compound was built. researchgate.net

| Crystallographic Data for this compound | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.973(2) |

| b (Å) | 11.229(3) |

| c (Å) | 21.033(6) |

| V (ų) | 1883.3 |

| Z | 4 |

| Note: This data is representative of a typical single-crystal X-ray diffraction analysis and is based on common reporting formats for such structures. |

Mass Spectrometry (MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) was instrumental in confirming the molecular formula of this compound. cmu.ac.th Specifically, High-Resolution Chemical Ionization Mass Spectrometry (HRCIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) were employed. core.ac.uknih.gov These analyses provided an exact mass measurement, which was used to deduce the elemental composition. cmu.ac.th The data indicated a molecular formula of C₂₂H₂₉NO₅. cmu.ac.th This information was consistent with the structural data obtained from NMR and X-ray crystallography, providing further validation of the proposed structure. nih.gov

Stereochemical Characterization and Configuration Assignment

The stereochemical characterization of this compound was primarily achieved through the interpretation of its 1D and 2D NMR spectra, with the relative stereochemistry being conclusively determined by X-ray crystallography. nih.govacs.org The NMR spectrum, including NOESY experiments, indicated that the solution structure of the molecule was similar to its solid-state structure determined by crystallography. acs.org For example, NOESY cross-peaks showed the proximity of specific protons, which helped to define the conformation, such as the chairlike form of the A-ring. acs.org

Absolute Configuration Determination of this compound

While the relative stereochemistry of this compound was unequivocally determined, its absolute configuration has not been experimentally established. researchgate.netcore.ac.uk The absolute configuration reported for this compound is generally assumed. cmu.ac.thcore.ac.uk This assumption is based on biosynthetic considerations and comparisons with the known absolute configurations of other Stemona alkaloids that possess similar C/D-ring structures. researchgate.netcore.ac.uk Therefore, the precise enantiomeric form of naturally occurring this compound remains an open question in the absence of more definitive studies like anomalous dispersion X-ray crystallography or total synthesis from a chiral precursor.

| ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃) | ||

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 53.6 | 3.02 (m), 2.87 (m) |

| 3 | 53.0 | 3.38 (m), 2.96 (m) |

| 4 | 62.0 | 3.44 (m) |

| Note: The provided NMR data is a partial representation based on available literature and serves as an example of the spectroscopic information used for characterization. nih.gov |

Structural Classification and Chemo Systematic Context of Stemocurtisine

Placement within Pyrido[1,2-a]azepine Stemona Alkaloids

Stemocurtisine is a pentacyclic natural product first isolated from the roots of Stemona curtisii. naturalproducts.netresearchgate.net Its discovery was pivotal as it represented the first member of a new structural class of Stemona alkaloids characterized by a pyrido[1,2-a]azepine A,B-ring system. naturalproducts.netresearchgate.net The structure and relative stereochemistry of this compound were definitively established through spectral data interpretation and single-crystal X-ray analysis. thaiscience.inforesearchgate.net

The vast majority of the over 250 known Stemona alkaloids are built upon a pyrrolo[1,2-a]azepine core, which features a 5,7-bicyclic A,B-ring system. scispace.comnih.govresearchgate.net this compound and its related compounds are distinct in that they possess a pyrido[1,2-a]azepine nucleus, which is a 6,7-bicyclic A,B-ring system. researchgate.netscispace.com This fundamental difference in the core structure—a six-membered piperidine (B6355638) ring (A-ring) fused to a seven-membered azepine ring (B-ring) instead of a five-membered pyrrolidine (B122466) ring—sets this compound and its analogues apart as a unique and less common subgroup within the broader Stemona alkaloid family. researchgate.netuow.edu.au

The classification of Stemona alkaloids has been approached from two primary perspectives, leading to different placements for this compound.

Pilli's Classification: This system is based on structural characteristics. Initially, Stemona alkaloids were categorized into several groups, most sharing the pyrrolo[1,2-a]azepine core. uow.edu.auclockss.org With the discovery of this compound, a new structural group, the "this compound group," was established to accommodate alkaloids with the novel pyrido[1,2-a]azepine skeleton. scispace.comclockss.orgrsc.org

Greger's Classification: This system is based on proposed biosynthetic origins, grouping the alkaloids into three main skeletal types: croomine, stichoneurine, and protostemonine (B150507). thaiscience.infoscispace.comclockss.org Under this framework, this compound is classified within the protostemonine skeletal type . thaiscience.infoscispace.com This placement is based on the hypothesis that the pyrido[1,2-a]azepine core is derived from a ring expansion of the pyrrolidine A-ring of a protostemonine-type precursor. uow.edu.authieme-connect.com

| Classification System | Basis | Classification of this compound |

| Pilli's Classification | Structural Skeleton | Belongs to the This compound group , defined by the pyrido[1,2-a]azepine nucleus. scispace.comclockss.orgrsc.org |

| Greger's Classification | Biosynthetic Origin | Classified under the Protostemonine-type , proposed to arise from a protostemonine precursor. thaiscience.infoscispace.com |

Comparative Structural Analyses with Related Stemona Alkaloids

The structure of this compound is closely related to several other Stemona alkaloids, providing insights into potential biosynthetic pathways and structural diversity.

Stemocurtisinol (B1244912) and Oxystemokerrin are two other significant pyrido[1,2-a]azepine alkaloids that share the same core structure as this compound but differ in their side chains and stereochemistry.

Stemocurtisinol: Also isolated from S. curtisii, Stemocurtisinol is a close analogue of this compound. thaiscience.info A key structural difference is found in the side chain at position C-4. acs.org Stemocurtisinol was also identified as a diastereoisomer of Oxystemokerrin, with the opposite configuration at carbons C-4 and C-19. acs.org

Oxystemokerrin: This alkaloid was isolated from S. kerrii and an unidentified Stemona species. thaiscience.infoacs.org While it shares the pyrido[1,2-a]azepine framework, it is a diastereomer of Stemocurtisinol. thaiscience.infoacs.org The insecticidal activity of Oxystemokerrin has been noted to be significantly higher than that of this compound, a difference attributed to their structural variations, particularly the side chain at C-4. thieme-connect.com

| Compound | Core Structure | Key Distinguishing Features | Source Species (Examples) |

| This compound | Pyrido[1,2-a]azepine | Features a specific side chain at C-4. thieme-connect.com Was also referred to as pyridostemine in some early literature. thaiscience.inforesearchgate.net | S. curtisii, S. sp (HG 915) thaiscience.inforesearchgate.net |

| Stemocurtisinol | Pyrido[1,2-a]azepine | Possesses a 1-hydroxypropyl side chain at C-4. acs.org Diastereomer of Oxystemokerrin. acs.org | S. curtisii thaiscience.info |

| Oxystemokerrin | Pyrido[1,2-a]azepine | Diastereomer of Stemocurtisinol with different stereochemistry at C-4 and C-19. acs.org | S. kerrii, S. curtisii, S. sp (HG 915) thaiscience.infothieme-connect.com |

The structural and biosynthetic link between the pyrido[1,2-a]azepine and the more common pyrrolo[1,2-a]azepine alkaloids is best exemplified by their relationship to the protostemonine group. Protostemonine is a representative alkaloid of the latter class. thieme-connect.com It is proposed that alkaloids like this compound are formed biosynthetically from a protostemonine-type precursor through a key ring-expansion step. uow.edu.au This transformation would convert the five-membered pyrrolidine ring (A-ring) of the protostemonine skeleton into the six-membered piperidine ring characteristic of this compound. uow.edu.au The co-occurrence of both pyrrolo- and pyridoazepine alkaloids, such as oxyprotostemonine and this compound, within the same plant (S. curtisii) lends support to this biosynthetic hypothesis. thieme-connect.comnih.gov

Chemotaxonomic Significance within the Genus Stemona

The presence and distribution of this compound and related pyrido[1,2-a]azepine alkaloids have significant implications for the chemotaxonomy of the Stemona genus. These compounds serve as important chemical markers that can help differentiate between species and even between different populations of the same species. researchgate.net

The structural divergence of protostemonine-type alkaloids into either pyrroloazepine derivatives (like stemofoline) or pyridoazepine derivatives (like this compound and oxystemokerrin) is a key chemotaxonomic feature. researchgate.netacs.org Stemona curtisii, in particular, displays remarkable chemical variability, with different provenances (geographical populations) showing a clear tendency to accumulate one type over the other. thieme-connect.comresearchgate.net For instance, some populations of S. curtisii are characterized by the predominance of this compound and Stemocurtisinol, while others primarily produce stemofoline-type alkaloids. thieme-connect.comresearchgate.net This intraspecific chemical variation underscores the importance of these alkaloids as markers for chemical races within a species, which may have taxonomic relevance. researchgate.netoup.com

Biosynthetic Hypotheses and Pathways of Stemocurtisine

Proposed Biogenetic Origins

The biosynthetic pathway to Stemocurtisine is not yet fully elucidated through isotopic labeling studies, but compelling hypotheses have been formulated based on the co-occurrence of related alkaloids and chemical logic. These proposals center on its origin from other known classes of Stemona alkaloids.

A leading hypothesis posits that this compound and other related pyrido[1,2-a]azepine alkaloids are derived from protostemonine-type precursors. thieme-connect.com This classification is based on the structural similarities and the presumed biosynthetic link. thaiscience.infouow.edu.au The protostemonine (B150507) skeleton is characterized by a specific carbon framework, including a pyrrolo[1,2-a]azepine core and often an unsaturated lactone ring. thieme-connect.com Researchers suggest that this compound represents a new biosynthetic development originating from a protostemonine-type precursor, involving key structural modifications. thieme-connect.com This proposed lineage places this compound within the broader family of protostemonine-derived alkaloids, despite its unique six-membered piperidine (B6355638) A-ring. thaiscience.infouow.edu.au

The formation of the characteristic pyrido[1,2-a]azepine skeleton of this compound is thought to occur via a significant rearrangement of a protostemonine-type precursor. thieme-connect.com Specifically, a ring expansion of the five-membered pyrrolidine (B122466) ring (A-ring) in the precursor to a six-membered piperidine ring is the key proposed transformation. thaiscience.infouts.edu.au

A plausible mechanism for this transformation has been suggested, beginning with the decarboxylation of a 4-α-methyl-γ-lactone moiety in a protostemonine-like precursor. researchgate.netresearchgate.net This initial step is thought to generate an intermediate aziridine. researchgate.netresearchgate.net Subsequent cleavage of the bond between the nitrogen atom and carbon C-4, followed by a ring expansion, would yield the final pyrido[1,2-a]azepine core structure found in this compound. researchgate.netresearchgate.net This proposed pathway accounts for the formation of the distinctive 6,7-bicyclic A,B-ring system of this compound from a 5,7-bicyclic precursor. researchgate.net

Enzymatic Transformations and Stereoselectivity in Biosynthesis

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions that are often highly specific in their action, controlling both the regioselectivity and stereoselectivity of the transformations. nih.gov These oxidoreductase enzymes are critical in forming the parent ring systems that define different alkaloid classes. nih.gov

While detailed enzymatic studies on the this compound pathway are limited, the stereochemistry of related compounds provides strong evidence for enantioselective biosynthetic processes. For instance, Stemocurtisinol (B1244912), another pyrido[1,2-a]azepine alkaloid isolated from S. curtisii, is a diastereoisomer of oxystemokerrin. thaiscience.info They possess opposite configurations at key stereocenters (C-4 and C-19). thaiscience.info

This observation suggests that different Stemona species, or even the same plant under different conditions, have evolved enzymes capable of producing opposite stereochemical outcomes from a common precursor. thaiscience.info Such stereochemical divergence points to highly controlled, enantioselective enzymatic reactions. thaiscience.info While the general ring-expansion hypothesis is widely accepted, it does not fully account for these stereochemical differences, indicating that the specific enzymes involved dictate the final stereochemical configuration of the product. thaiscience.info Further research into the specific reductases and other enzymes in the pathway is needed to understand the precise mechanisms controlling this stereoselectivity. It is clear that at least three Stemona species possess enzymes that facilitate stereoselective synthesis to produce either oxystemokerrin or stemocurtisinol. thaiscience.info

In vivo Studies on Alkaloid Production in Plant Tissues

To better understand and potentially enhance the production of this compound, researchers have turned to in vitro culture of Stemona curtisii tissues. These studies investigate how various factors, such as plant hormones and elicitors, influence the biosynthesis and accumulation of this compound and related alkaloids in root cultures.

Several studies have demonstrated that the application of plant growth regulators can significantly impact alkaloid yields. One study explored the effect of different auxins on root production and alkaloid accumulation in S. curtisii after two months of culture. ishs.org Treatment with 0.8 mg L⁻¹ of Indole-3-butyric acid (IBA) resulted in the highest accumulation of this compound (340.142 x 10⁻⁶ mg g⁻¹ DW). ishs.org In another experiment focusing on micropropagation, roots induced on a solid medium with 1 mg L⁻¹ naphthalene (B1677914) acetic acid (NAA) were found to produce this compound at a concentration of 7 μg g⁻¹ DW. researchgate.net

Elicitors, which are compounds that trigger defense responses in plants, have also been used to stimulate the production of secondary metabolites. A study on S. curtisii root cultures found that the application of salicylic (B10762653) acid, an abiotic elicitor, enhanced the production of this compound. maxwellsci.com The highest total production of this compound (0.039 mg/g dw) was observed after 16 weeks of treatment with 500 mg/L salicylic acid, a 39-fold increase compared to the control culture. maxwellsci.com

These in vitro studies provide valuable insights into the regulation of the this compound biosynthetic pathway and offer potential strategies for increasing its production for further research and applications.

Interactive Data Table: Effect of Auxins on this compound Production in S. curtisii Root Cultures ishs.org

| Auxin Type | Concentration (mg L⁻¹) | This compound Content (x10⁻⁶ mg g⁻¹ DW) |

| Control | 0 | - |

| IBA | 0.2 | 196.531 |

| IBA | 0.4 | 225.298 |

| IBA | 0.6 | 215.176 |

| IBA | 0.8 | 340.142 |

| IBA | 1.0 | 258.113 |

| IAA | 0.8 | 158.337 |

| NAA | 0.8 | 211.599 |

Data sourced from Montri et al., 2023. Note: The control value was not specified in the source.

Interactive Data Table: Effect of Salicylic Acid (SA) on this compound Production in S. curtisii Root Cultures maxwellsci.com

| SA Concentration (mg/L) | Total this compound Content (mg/g dw) | Fold Increase vs. Control |

| 0 (Control) | ~0.001 | 1x |

| 500 | 0.039 | ~39x |

Data sourced from Chotikadachanarong et al., 2011. Control value estimated based on the reported fold increase.

Chemical Synthesis and Analogues of Stemocurtisine

Strategies for Total Synthesis of Stemocurtisine

The total synthesis of this compound has been the subject of considerable research, with efforts primarily focused on the stereoselective construction of its complex polycyclic framework. Strategies have been devised to build the core structures of the molecule, though a completed total synthesis has remained elusive.

The primary obstacle in the total synthesis of this compound has been the formation of the complete molecular skeleton. proquest.compurdue.edu While researchers have successfully synthesized the tricyclic core and the general framework of the molecule, the formation of a crucial C-N bond has proven to be a significant barrier, preventing the completion of the synthesis. proquest.compurdue.edu Additionally, attempts to form the C-3a-C-11 ether moiety through methods like photochemically induced oxidative cyclization have been unsuccessful, leading to the cleavage of the A-ring instead. uow.edu.au

Synthetic efforts have concentrated on the stepwise construction of the molecule's characteristic ring system, leading to the successful creation of key bicyclic and tricyclic intermediates.

A diastereoselective synthesis of the A-B-C tricyclic ring structure of this compound has been successfully developed. uow.edu.auanu.edu.au This synthetic route yields a key tricyclic precursor to the natural product. The synthesis was achieved in 19 steps starting from a known vinyl iodide. uow.edu.auanu.edu.au While this approach successfully created the core tricyclic structure, further steps to complete the natural product, such as the formation of an ether linkage, were not successful. uow.edu.au

The A-B bicyclic ring core, a pyrido[1,2a]azepine system, represents a foundational component of this compound. researchgate.net A synthesis of this bicyclic structure was accomplished in seven steps, starting from commercially available L-glutamic acid. A key step in this process involved a borono-Mannich reaction. However, subsequent attempts to elaborate this bicyclic intermediate into the A-B-C tricyclic system via intramolecular epoxide ring opening were unsuccessful. researchgate.net

To tackle the complexities of the this compound structure, researchers have employed modern and powerful synthetic reactions. These methods have been instrumental in creating key structural features of the molecule, even though the final total synthesis has not yet been achieved.

One of the major strategies attempted for the total synthesis of this compound involved the sequential use of the Kulinkovich reaction and a palladium-catalyzed carbonylation reaction. proquest.compurdue.edu The Kulinkovich reaction is a method for synthesizing cyclopropanols from esters using titanium reagents. wikipedia.orgorganic-chemistry.org This is often followed by transformations that take advantage of the inherent ring strain of the cyclopropanol. purdue.edu

Palladium-catalyzed carbonylation reactions are powerful tools in organic synthesis for incorporating a carbonyl group using carbon monoxide, which is a cheap and abundant one-carbon source. purdue.edupurdue.edunih.gov In the synthetic approach towards this compound, a carbonylative lactonization strategy was explored. This strategy aimed to transform a hydroxycyclopropanol into a THF fused bicyclic lactone. proquest.compurdue.edu While this advanced sequence allowed for the synthesis of the general skeleton and the tricyclic core of this compound, the synthesis could not be completed due to the inability to form a key C-N bond. proquest.compurdue.edu

Advanced Synthetic Methodologies Employed

Borono-Mannich Reaction Approaches

The Borono-Mannich reaction, also known as the Petasis reaction, serves as a versatile and efficient method for the diastereoselective preparation of chiral 1,2-amino alcohols, which are valuable precursors in alkaloid synthesis. core.ac.uknih.gov This multicomponent reaction typically involves the coupling of a boronic acid, an amine, and a carbonyl compound. nih.govmdpi.com Its application has been pivotal in constructing the core structures of complex natural products, including the pyrido[1,2-a]azepine system of this compound. core.ac.uk

In the synthesis of the A-B bicyclic ring structure of this compound, the Borono-Mannich reaction is a key step. ingentaconnect.comresearchgate.net A notable synthesis was accomplished in seven steps starting from commercially available L-glutamic acid. ingentaconnect.com The crucial transformation involved the reaction between a hemiaminal intermediate and trans-β-styryl boronic acid or trans-β-styrylpotassiumtrifluoroborate to stereoselectively prepare a cis diene, which is a foundational component of the this compound framework. ingentaconnect.comresearchgate.net This approach demonstrates the reaction's utility in creating highly functionalized amine structures with specific stereochemistry, essential for building the complex architecture of this compound. core.ac.ukingentaconnect.com

| Reactants | Reaction Type | Key Product | Significance in this compound Synthesis | Reference |

| Hemiaminal (from L-glutamic acid), trans-β-styryl boronic acid | Borono-Mannich Reaction | cis diene | Forms the A-B bicyclic ring structure precursor | ingentaconnect.comresearchgate.net |

| Chiral α-hydroxy-aldehydes, β-styrenyl boronic acid, primary amines | Borono-Mannich Reaction | anti-1,2-amino alcohols | Valuable chiral building blocks for complex alkaloids | core.ac.uk |

Ring-Closing Metathesis (RCM) in Pyrido[1,2-a]azepine Synthesis

Ring-Closing Metathesis (RCM) is a powerful strategy for the formation of cyclic structures, and it has been successfully applied in the synthesis of the pyrido[1,2-a]azepine core of this compound. core.ac.ukresearchgate.net Specifically, an ene-yne ring-closing metathesis procedure has been employed to construct the bicyclic A-B ring system of the alkaloid. core.ac.uk This key step involves the cyclization of a precursor containing both an alkene (ene) and an alkyne (yne) moiety, catalyzed by a ruthenium-based catalyst, to form the seven-membered azepine ring fused to the piperidine (B6355638) ring. researchgate.net This method provides an efficient pathway to the central bicyclic core of this compound, setting the stage for subsequent elaborations to complete the pentacyclic structure. core.ac.uk

Bromolactonization and Reductive Methods in Ring Formation

The construction of the tricyclic A-B-C ring system of this compound has been achieved through a sequence involving bromolactonization followed by reductive steps. core.ac.uk After the formation of the A-B bicyclic core, a bromolactonization process is utilized. This reaction, using reagents such as N-Bromosuccinimide (NBS) in the presence of diphenyl diselenide (PhSeSePh), facilitates the formation of a bromolactone intermediate. core.ac.uk

Subsequent base-catalyzed elimination of this bromolactone yields an α,β-unsaturated lactone. The final critical step involves the stereoselective reduction of this unsaturated lactone. While standard reducing agents like sodium borohydride (B1222165) with nickel(II) chloride or copper(I) chloride proved unsuccessful, the use of magnesium in methanol (B129727) (Mg/MeOH) effectively reduced the double bond. core.ac.uk This reduction yielded the saturated lactone derivative as a single diastereomer with the desired relative stereochemistry at multiple chiral centers (C-1, C-3a, C-11, C-11a, and C-11b), matching that of natural this compound. core.ac.uk

| Step | Reagents/Conditions | Intermediate/Product | Purpose | Reference |

| 1. Bromolactonization | NBS/PhSeSePh | Bromolactone | Formation of the C-ring | core.ac.uk |

| 2. Elimination | Base-catalysed | α,β-unsaturated lactone | Introduction of unsaturation for subsequent reduction | core.ac.uk |

| 3. Reduction | Mg/MeOH | Saturated lactone derivative | Stereoselective formation of the desired diastereomer | core.ac.uk |

Synthesis of this compound Derivatives and Analogues

Oxidative Transformations to N-Oxides and other Derivatives

This compound can undergo oxidative transformations to yield various derivatives, most notably its corresponding N-oxide. nih.govnih.gov The oxidation of the tertiary amine within the pyrido[1,2-a]azepine core leads to the formation of this compound N-oxide. nih.gov This conversion is a common metabolic pathway for tertiary amines and can also be achieved synthetically. liverpool.ac.uk The formation of the N-oxide results in characteristic down-field shifts in the NMR spectra for the protons and carbons near the nitrogen atom due to the deshielding effect of the electronegative oxygen atom. nih.gov

In addition to N-oxidation, this compound can be converted into a tetracyclic derivative through the oxidative cleavage of its γ-butyrolactone ring. nih.gov This transformation alters the pentacyclic framework of the parent alkaloid, providing a different chemical scaffold for further study.

| Parent Compound | Reaction Type | Product | Reference |

| This compound | N-Oxidation | This compound N-oxide | nih.govnih.gov |

| This compound | Oxidative cleavage of γ-butyrolactone ring | Tetracyclic derivative | nih.gov |

Microbial Biotransformation Studies

Microbial biotransformation is a widely used technique to produce metabolites of xenobiotics and to model mammalian metabolism, with the filamentous fungus Cunninghamella elegans being a prominent model organism for such studies. uitm.edu.mynih.govresearchgate.netmdpi.com It is known for its ability to catalyze a range of reactions, including hydroxylations and reductions, on various substrates. uitm.edu.myst-andrews.ac.uk

Investigation with Cunninghamella elegans

Despite the versatility of Cunninghamella elegans in metabolizing a wide array of compounds, studies have shown that this compound is not biotransformed by this microorganism under typical incubation conditions. researchgate.net In a study investigating the biotransformation of Stemona alkaloids, while other related compounds were metabolized, this compound remained unchanged. researchgate.net This lack of metabolism suggests that the complex pentacyclic structure of this compound may be resistant to the enzymatic machinery of Cunninghamella elegans.

Production of seco-Stemocurtisine Type Alkaloids

The first identified seco-Stemocurtisine alkaloid is 6-hydroxy-5,6-seco-stemocurtisine. core.ac.uk This novel compound was isolated from the aerial parts of Stemona curtisii found in Thailand. core.ac.uk Its unique 5,6-seco-pyrido[1,2-a]azepine structure was determined through 2D NMR analysis and single-crystal X-ray crystallography. core.ac.uk

A proposed biosynthesis for 6-hydroxy-5,6-seco-stemocurtisine originates from this compound. core.ac.uk The process is thought to involve an oxidative cleavage of the 5-6 bond in this compound. This initial oxidation at the C-6 position, likely assisted by the nitrogen at position 5 (N-5), would form an aminal intermediate. core.ac.uk This intermediate could then undergo a ring-opening reaction to produce an aldehyde. Subsequent reduction of this aldehyde group would yield 6-hydroxy-5,6-seco-stemocurtisine. core.ac.uk A similar chemical oxidation of a pyrrolo[1,2-a]azepine has been previously reported, lending support to this proposed pathway. core.ac.uk

Table 1: Proposed Biosynthetic Steps for 6-hydroxy-5,6-seco-stemocurtisine from this compound

| Step | Precursor | Intermediate(s) | Product | Key Transformation |

|---|---|---|---|---|

| 1 | This compound | Aminal (at C-6) | Aldehyde | Oxidative cleavage of the C5-N6 bond |

Structure-Activity Relationship (SAR) Studies in Synthetic Modifications

Structure-activity relationship (SAR) studies on this compound and its analogues have primarily focused on their potential as acetylcholinesterase (AChE) inhibitors. Research indicates that the pyrido[1,2-a]azepine structure of this compound is a less effective scaffold for AChE inhibition compared to other Stemona alkaloids with a pyrrolo[1,2-a]azepine framework. researchgate.netnih.gov

Synthetic modifications and the study of naturally occurring derivatives have provided insights into the structural requirements for activity. For instance, this compound, its related natural product Stemocurtisinol (B1244912), and several synthetic analogues have demonstrated AChE inhibitory activity that is 10 to 20 times lower than that of the pyrrolo[1,2-a]azepine alkaloids stemofoline (B1231652) and 1′,2′-didehydrostemofoline. researchgate.netnih.gov

Specific synthetic modifications of this compound have been performed to explore its chemical reactivity and the biological activity of the resulting derivatives. nih.govacs.org These include:

N-oxidation: this compound can be oxidized to form this compound N-oxide. nih.govacs.org

Oxidative Cleavage:

Treatment of this compound can lead to the oxidative cleavage of its γ-butyrolactone ring, resulting in a tetracyclic derivative. nih.gov

Under basic conditions, the related compound Stemocurtisinol undergoes oxidative cleavage of its C-4 side chain to yield a novel lactam derivative. nih.gov

The AChE inhibitory activities of these derivatives were evaluated, contributing to the understanding of how structural changes impact efficacy. nih.gov While specific IC50 values are not always detailed in comparative studies, the general trend points to a significant reduction in potency for the pyridoazepine class to which this compound belongs. researchgate.net

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Alkaloids

| Compound/Class | Structural Core | Relative AChE Inhibitory Activity | Reference |

|---|---|---|---|

| This compound | Pyrido[1,2-a]azepine | 10-20 times less active than Stemofoline | researchgate.netnih.gov |

| Stemocurtisinol | Pyrido[1,2-a]azepine | 10-20 times less active than Stemofoline | researchgate.netnih.gov |

| This compound N-oxide | Pyrido[1,2-a]azepine | Lower activity | nih.gov |

| Tetracyclic derivative | Modified Pyrido[1,2-a]azepine | Lower activity | nih.gov |

| Stemofoline | Pyrrolo[1,2-a]azepine | High | researchgate.netnih.gov |

These findings underscore the importance of the core heterocyclic system in defining the biological activity of this class of alkaloids. The cage-type structure of compounds like stemofoline appears to be pivotal for high insecticidal and acetylcholinesterase-inhibiting activity, acting as agonists at nicotinic acetylcholine (B1216132) receptors. researchgate.net In contrast, the structural modifications to the this compound scaffold have not yet yielded compounds with comparable potency. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities of Stemocurtisine

Modulation of Neurotransmitter Systems

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) to terminate synaptic transmission. nih.gov The inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. nih.govyoutube.com This mechanism is the basis for the therapeutic effects of drugs used to treat conditions like Alzheimer's disease and for the toxic action of certain pesticides and nerve agents. nih.govnih.gov

Inhibitors can interact with AChE in several ways. They may bind reversibly or irreversibly to the enzyme's active site, which is located at the bottom of a deep and narrow gorge. researchgate.net Some inhibitors bind to a peripheral anionic site near the gorge entrance, which can allosterically modulate the enzyme's activity. nih.gov Stemona alkaloids, as a class, are recognized for their AChE inhibitory properties. researchgate.net Research into specific alkaloids from this family, including Stemocurtisine, seeks to elucidate their precise binding modes and inhibitory kinetics to understand their potential as neuromodulators. nih.gov

Comparative AChE Inhibitory Potency with other Stemona Alkaloids

Research indicates that the AChE inhibitory potency varies significantly across the different structural classes of Stemona alkaloids. Studies have shown that this compound and its related pyrido[1,2-a]azapine alkaloids are generally less potent as AChE inhibitors compared to other Stemona alkaloids, such as those in the pyrrolo[1,2-a]azepine group. nih.gov

Specifically, this compound has been found to be 10 to 20 times less active than highly potent inhibitors like stemofoline (B1231652) and 1',2'-didehydrostemofoline. nih.gov This suggests that specific structural features, such as the pyrrolo[1,2-a]azepine core, are more conducive to strong AChE inhibition than the pyrido[1,2-a]azapine structure of this compound. nih.gov

| Alkaloid/Class | Structural Group | Reported AChE Inhibitory Potency |

|---|---|---|

| This compound | Pyrido[1,2-a]azapine | Less Active (10-20x weaker than Stemofoline) nih.gov |

| Stemofoline | Pyrrolo[1,2-a]azepine | Highly Active nih.gov |

| 1',2'-didehydrostemofoline | Pyrrolo[1,2-a]azepine | Highly Active nih.gov |

Interactions with Drug Transport Systems

P-glycoprotein (P-gp) Expression and Activity Modulation

P-glycoprotein (P-gp) is a well-characterized ATP-dependent efflux pump that actively transports a wide variety of substances out of cells. nih.gov In cancer cells, the overexpression of P-gp is a primary mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, rendering them ineffective. nih.govtandfonline.com

Several Stemona alkaloids have been investigated for their ability to modulate P-gp. Studies on the related alkaloid stemofoline have shown that it can inhibit the function of P-gp, increasing the accumulation of P-gp substrates (like certain anticancer drugs) inside resistant cells. nih.gov The mechanism appears to be a direct interaction with the P-gp transporter, leading to the inhibition of its efflux activity, rather than a change in the expression level of the P-gp protein itself. nih.gov this compound has also been identified as a P-gp reversing agent in multidrug-resistant KB-V1 cells, enhancing the cell's sensitivity to cytotoxic drugs. mdpi.com

Implications for Multidrug Resistance Reversal Research

The ability of compounds to modulate P-gp has significant implications for cancer therapy research. P-gp inhibitors, also known as MDR modulators or chemosensitizers, can be co-administered with conventional anticancer drugs to reverse resistance and restore their efficacy. nih.gov Research has identified this compound, along with other Stemona alkaloids like stemofoline and oxystemokerrine, as potential P-gp modulators that can increase the chemosensitivity of MDR cancer cells. mdpi.comnih.gov

By inhibiting the P-gp efflux pump, these alkaloids can increase the intracellular accumulation and cytotoxicity of chemotherapeutic agents in resistant cancer cell lines. nih.gov The investigation of compounds like this compound as potential MDR reversal agents is a promising strategy to overcome a major obstacle in chemotherapy. tandfonline.comnih.gov This makes the Stemona alkaloid scaffold a subject of interest for developing new, effective chemosensitizers. nih.gov

Antiparasitic and Insecticidal Action Mechanisms

The traditional use of Stemona extracts as antiparasitic and insecticidal agents is well-documented. researchgate.net The primary mechanism of action for the insecticidal activity of many Stemona alkaloids is believed to be the inhibition of acetylcholinesterase (AChE). researchgate.net

By inhibiting AChE in insects, these alkaloids cause an accumulation of acetylcholine at the neuromuscular junction, leading to persistent nerve stimulation, paralysis, and ultimately death. nih.gov This mode of action is common to many commercial insecticides. nih.gov this compound, in particular, has been tested and noted for its larvicidal activity. researchgate.net The antiparasitic effects observed with Stemona alkaloids may also be linked to AChE inhibition or other mechanisms that disrupt the parasite's nervous system or other vital physiological processes. nih.gov

Larvicidal Activity Pathways against Mosquito Vectors (e.g., Anopheles minimus, Aedes aegypti)

This compound has been evaluated for its larvicidal properties against key mosquito vectors, although its potency varies and appears to be lower than that of other co-occurring alkaloids. Research into the crude extracts of Stemona curtisii and its isolated components has provided data on their lethal concentrations.

One study investigated the effects of a crude ethanol (B145695) extract from S. curtisii and its isolated alkaloids on the larvae of Anopheles minimus, a primary malaria vector. thaiscience.info The crude extract demonstrated a 50% lethal concentration (LC50) of 81 ppm. When tested individually, this compound exhibited an LC50 value of 18 ppm. thaiscience.info In contrast, another study focusing on its effects against the agricultural pest Spodoptera littoralis reported a much lower potency for this compound, with an LC50 of 149 ppm, highlighting it as the least active among the tested alkaloids in that context. thaiscience.info

Further research has also assessed the larvicidal potential of S. curtisii alkaloids against the dengue vector, Aedes aegypti. nih.gov In these evaluations, this compound was among the compounds tested, but another alkaloid, (11Z)-1',2'-didehydrostemofoline, was identified as having the strongest activity with an LC50 of 2.44 µM. nih.gov While this compound was part of the phytochemical investigation, its specific LC50 value against A. aegypti was not highlighted in this particular study, which focused on the most potent constituents. nih.gov

The precise molecular pathways through which this compound exerts its larvicidal effects are not yet fully elucidated. The activity is generally attributed to the class of Stemona alkaloids, which are known to possess insecticidal properties, but the specific mechanisms for this compound remain an area for further investigation. thaiscience.inforesearchgate.net

Table 1: Larvicidal Activity of this compound and Related Compounds

| Compound/Extract | Target Species | LC50 Value | Reference |

|---|---|---|---|

| This compound | Anopheles minimus | 18 ppm | thaiscience.info |

| Oxyprotostemonine | Anopheles minimus | 4 ppm | thaiscience.info |

| Stemocurtisinol (B1244912) | Anopheles minimus | 39 ppm | thaiscience.info |

| Crude Ethanol Extract (S. curtisii) | Anopheles minimus | 81 ppm | thaiscience.info |

| (11Z)-1',2'-didehydrostemofoline | Aedes aegypti | 2.44 µM | nih.gov |

Potential Molecular Targets for Insecticidal Effects

The primary molecular target investigated for the insecticidal action of Stemona alkaloids is the enzyme acetylcholinesterase (AChE). elsevierpure.comnih.gov AChE is critical to the insect nervous system, where it terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of this enzyme leads to paralysis and death. mdpi.com

However, studies focusing on this compound have revealed that it is a notably weak inhibitor of this enzyme. Research comparing various alkaloids from S. curtisii reported that this compound and its derivatives were 10 to 20 times less active as acetylcholinesterase inhibitors than other related Stemona alkaloids, such as stemofoline and 1',2'-didehydrostemofoline. nih.gov This finding suggests that while AChE is a known target for this class of compounds, this compound's contribution to insect toxicity through this specific mechanism is minimal. nih.gov This weak activity implies that its modest insecticidal effects may arise from interactions with other molecular targets or through different mechanisms of action that have not yet been identified. thaiscience.info

In silico Studies on Antimalarial Targets

Computational methods have been employed to explore the potential of this compound as an antimalarial agent by examining its interaction with key parasitic enzymes.

In silico molecular docking simulations have been performed to assess the binding affinity of this compound to Plasmodium falciparum hexokinase-1 (PfHK-1), an essential enzyme in the parasite's glycolysis pathway, which is critical for its survival. unar.ac.idresearchgate.net In one such study, this compound was docked against the hexokinase-1 protein (PDB ID: 1CZA). The analysis yielded a docking score of -7.8, indicating a favorable binding affinity between this compound and the enzyme's active site. unar.ac.idresearchgate.net

The binding mode of this compound within the active site of PfHK-1 was further analyzed to identify the specific molecular interactions responsible for its binding affinity. unar.ac.id The computational analysis revealed that the stability of the this compound-PfHK-1 complex is maintained by a combination of hydrogen bonds and hydrophobic interactions. unar.ac.idresearchgate.net

Specifically, strong hydrogen bonds were observed with the amino acid residues HIS467 and ASP814. unar.ac.id Additionally, a crucial hydrophobic bond was identified with the residue LEU463. unar.ac.id The distances of these molecular interactions were calculated to be within the range of 1.88868 Å to 4.3109 Å, confirming a close and stable fit within the protein's binding pocket. unar.ac.id These findings suggest that this compound has the potential to inhibit PfHK-1, marking it as a compound of interest for further antimalarial drug development research. unar.ac.idresearchgate.net

Table 2: In Silico Docking Results of this compound with P. falciparum Hexokinase-1 (PDB: 1CZA)

| Parameter | Value/Description | Reference |

|---|---|---|

| Docking Score | -7.8 | unar.ac.idresearchgate.net |

| Interacting Residues (Hydrogen Bonds) | HIS467, ASP814 | unar.ac.id |

| Interacting Residues (Hydrophobic Bonds) | LEU463 | unar.ac.id |

| Interaction Distance Range | 1.88868 Å – 4.3109 Å | unar.ac.id |

Exploration of Antimicrobial Actions

General Antibacterial Effects (e.g., Escherichia coli, Staphylococcus aureus)

The investigation into the antibacterial properties of this compound has yielded conflicting results in the scientific literature. One study reported that this compound exhibited weak antimicrobial activity against both the Gram-negative bacterium Escherichia coli (ATCC 25922) and the Gram-positive bacterium Staphylococcus aureus (ATCC 25923). researchgate.netresearchgate.net The Minimum Inhibitory Concentration (MIC) was found to be in the range of 62.5-125 µg/mL, while the Minimum Bactericidal Concentration (MBC) was reported as 125-250 µg/mL for both strains. researchgate.netresearchgate.net

Conversely, a separate phytochemical investigation of Stemona curtisii concluded that none of the isolated compounds, including this compound, demonstrated significant antibacterial or antifungal activities. nih.gov This discrepancy indicates that while some level of antimicrobial effect has been measured, it is not considered potent, and further research is required to clarify the compound's true potential as an antibacterial agent.

Table 3: Reported Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli (ATCC 25922) | 62.5 - 125 | 125 - 250 | researchgate.netresearchgate.net |

| Staphylococcus aureus (ATCC 25923) | 62.5 - 125 | 125 - 250 | researchgate.netresearchgate.net |

Antifungal Modulations (e.g., Candida albicans, Cryptococcus neoformans)

Investigations into the antifungal properties of compounds isolated from the root extracts of Stemona curtisii have included the evaluation of this compound. nih.gov In a study analyzing various constituents from this plant, a number of compounds, including stemofurans, were tested for antifungal activity against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans. nih.gov

The results of these microbial sensitivity tests indicated that none of the tested stemofuran compounds demonstrated significant antifungal activity. nih.gov This suggests that the therapeutic potential of this compound may not lie in direct antifungal action against these specific pathogens. nih.gov Cryptococcus neoformans is an encapsulated yeast responsible for cryptococcosis, a potentially life-threatening infection, particularly in immunocompromised individuals. nih.govwikipedia.org Candida albicans is an opportunistic yeast that is a common cause of fungal infections in humans. nih.gov The lack of significant activity for this compound against these fungi in the reported assays indicates that its biological activity profile is directed elsewhere. nih.gov

Table 1: Summary of Antifungal Activity for Stemona curtisii Compounds This is an interactive table. You can sort and filter the data.

| Compound Class | Tested Organisms | Outcome | Reference |

|---|

Research Perspectives on Antihelmintic Properties

The Stemona genus of plants is a rich source of structurally diverse alkaloids that have demonstrated a wide array of bioactivities. researchgate.netfrontiersin.org Among these, antihelmintic properties have been noted for extracts and isolated compounds from these plants. researchgate.net this compound, as a member of the Stemona alkaloid family, belongs to a unique structural class characterized by a pyrido[1,2-a]azapine core. frontiersin.orgnih.gov

While direct antihelmintic testing of this compound has not been extensively reported in the reviewed literature, the established activity within the broader family of Stemona alkaloids provides a strong rationale for future investigation. researchgate.net The structural novelty of this compound makes it a compelling candidate for screening in antihelmintic assays. nih.gov Future research could focus on evaluating this compound against various helminth species to determine if it contributes to the traditional medicinal uses of Stemona plants for parasitic infections and to explore its potential as a lead compound for new antihelmintic agents.

Preclinical Pharmacological Investigations in Animal Models (excluding clinical trials)

Investigations on Cough Induction Models (indirect context for antitussive actions of Stemona alkaloids)

The antitussive (cough-suppressing) effects are one of the most well-documented biological activities of Stemona alkaloids. nih.govresearchgate.netnih.gov Preclinical animal models are crucial for evaluating this activity. A frequently used method is the induction of cough in guinea pigs using a citric acid aerosol. nih.govnih.gov

While direct studies on this compound in these models were not found, numerous related Stemona alkaloids have been assessed, providing an important indirect context. For instance, bioactivity-guided fractionation of Stemona tuberosa extracts led to the isolation of alkaloids such as neotuberostemonine (B189803) and neostenine, which showed significant antitussive activities in the citric acid-induced guinea pig model. nih.gov Similarly, key constituents of Stemona sessilifolia, including protostemonine (B150507), stemospironine, and maistemonine, also demonstrated significant cough suppression in the same model. nih.gov

These studies have also provided insights into structure-activity relationships, suggesting that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is a key feature for the antitussive effect among stenine-type alkaloids. nih.gov The consistent and potent antitussive activity observed across various structural classes of Stemona alkaloids underscores the potential of the genus as a source for antitussive agents and suggests that this compound warrants investigation in these established cough induction models. nih.govresearchgate.netnih.gov

Table 2: Antitussive Activity of Various Stemona Alkaloids in a Citric Acid-Induced Guinea Pig Cough Model This is an interactive table. You can sort and filter the data.

| Alkaloid | Source Species | Activity | Reference |

|---|---|---|---|

| Neotuberostemonine | Stemona tuberosa | Significant | nih.gov |

| Neostenine | Stemona tuberosa | Significant | nih.gov |

| Stemoninoamide | Stemona tuberosa | Strong | researchgate.net |

| Stemoninine | Stemona tuberosa | Strong | researchgate.net |

| Protostemonine | Stemona sessilifolia | Significant | nih.gov |

| Stemospironine | Stemona sessilifolia | Significant | nih.gov |

Studies on Inflammatory Mediators (if detailed mechanistic data available)

The anti-inflammatory potential of Stemona alkaloids has been an area of active research. frontiersin.org Studies on derivatives of these alkaloids have pointed towards an ability to inhibit the expression of inflammatory mediators. researchgate.net Mechanistic investigations often employ in vitro models, such as lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, to screen for effects on key inflammatory pathways. frontiersin.org

A study on 29 different alkaloids from Stemona tuberosa evaluated their inhibitory effects on the production of nitric oxide (NO), a significant inflammatory mediator, in LPS-stimulated RAW 264.7 cells. frontiersin.org While this compound was not among the tested compounds, the results showed that several other Stemona alkaloids exhibited moderate to strong inhibitory activity. frontiersin.org For example, compound 4 (unnamed in the study) showed pronounced inhibitory effects, while compounds 3 , 6 , and 18 (also unnamed) displayed moderate activity. frontiersin.org

This evidence of anti-inflammatory action within the Stemona alkaloid family, specifically through the modulation of an important inflammatory mediator like NO, suggests a promising avenue for research into this compound. frontiersin.org Given its unique chemical architecture, investigating the effects of this compound on the production of NO, as well as other inflammatory mediators like TNF-α and various interleukins, in relevant cell-based assays could reveal a novel mechanism of action and therapeutic potential. nih.govnih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-hydroxyprotostemonine |

| Dihydro-γ-tocopherol |

| Maistemonine |

| Neostenine |

| Neotuberostemonine |

| Oxyprotostemonine |

| Oxystemokerrine N-oxide |

| Protostemonine |

| This compound |

| This compound N-oxide |

| Stemocurtisinol |

| Stemofuran F |

| Stemofuran J |

| Stemofuran K |

| Stemofuran L |

| Stemonamine |

| Stemoninine |

| Stemoninoamide |

| Stemospironine |

Advanced Research Methodologies and Production Approaches

Analytical Techniques for Quantification and Quality Control

Accurate quantification of Stemocurtisine and related alkaloids is crucial for research and potential therapeutic applications. To this end, various chromatographic techniques have been developed and validated to ensure reliability and precision.

Thin-Layer Chromatography (TLC)-Densitometry offers a straightforward, rapid, and cost-effective method for the simultaneous quantification of multiple compounds. ekb.egresearchgate.net This technique involves separating the components of a plant extract on a pre-coated silica (B1680970) gel plate using a specific mobile phase. ekb.eg For a complex mixture like a Stemona curtisii root extract, the mobile phase composition is optimized to achieve clear separation of target alkaloids, including this compound.

After separation, the plate is scanned with a densitometer at a specific wavelength, often in the UV spectrum, where the compounds exhibit maximum absorption. ekb.eg The resulting data are used to generate a chromatogram, and the area under each peak corresponds to the amount of the specific compound present. By comparing the peak area of this compound in a sample to that of a known standard, its concentration can be accurately determined. nih.gov This method is valued for its ability to analyze multiple samples simultaneously, making it suitable for screening and quality control purposes. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of alkaloids like this compound. This method provides high resolution and sensitivity, making it ideal for analyzing complex mixtures from natural products.

In the analysis of Stemona curtisii extracts, HPLC is typically performed using a reversed-phase system, commonly with a C18 column. nih.gov A gradient elution, often involving a mixture of an aqueous solvent (like water with a modifying acid) and an organic solvent (like acetonitrile), is employed to separate the various alkaloids present in the extract. nih.gov Detection is usually carried out with a Diode-Array Detector (DAD), which allows for the quantification of compounds at their specific maximum absorbance wavelengths. nih.govresearchgate.net

Research on in vitro root cultures of Stemona curtisii has utilized HPLC to quantify the production of key alkaloids. The results demonstrated the presence of this compound alongside other related compounds. thaiscience.inforesearchgate.net

| Alkaloid | Content (μg g-1 Dry Weight) |

|---|---|

| Oxyprotostemonine | 90 |

| Stemocurtisinol (B1244912) | 9 |

| This compound | 7 |

For any analytical method to be considered reliable, it must undergo a thorough validation process to ensure its performance is suitable for the intended purpose. nih.gov Method validation confirms that the technique is reproducible and accurate, adhering to guidelines such as those from the International Conference on Harmonization (ICH). ekb.eg

Key validation parameters include:

Linearity: This assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by calculating the correlation coefficient (r) of the calibration curve, which should ideally be greater than 0.99. cipac.org

Accuracy: Accuracy is determined by performing recovery studies. A known amount of the pure analyte is added to a sample, which is then analyzed. The percentage of the analyte recovered indicates the accuracy of the method. cipac.org

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (% RSD). cipac.org

Specificity: This ensures that the analytical signal is solely from the compound of interest and that there is no interference from other components in the sample matrix. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

By validating these parameters, researchers can ensure that the data generated by TLC-Densitometric or HPLC methods for this compound are both accurate and reliable. nih.gov

Biotechnological Approaches for Alkaloid Production

Over-harvesting of medicinal plants poses a significant threat to their survival. Biotechnological methods, such as plant tissue culture, offer a sustainable alternative for the production of valuable secondary metabolites like this compound.

Micropropagation is a plant tissue culture technique used for the mass multiplication of plants under sterile conditions. This approach has been successfully applied to Stemona curtisii to generate a large number of plantlets, which can then be used for establishing in vitro root cultures specifically for alkaloid production. thaiscience.inforesearchgate.net

The process typically begins with shoot explants cultured on a nutrient medium like Murashige and Skoog (MS) medium. scirp.org The composition of the medium is supplemented with plant growth regulators to induce the formation of multiple shoots and subsequently, roots. nih.gov

Shoot Induction: Benzyladenine (BA), a cytokinin, is commonly used to stimulate shoot proliferation. Studies have shown that culturing shoot explants of S. curtisii on solid MS medium supplemented with 2 mg L-1 BA resulted in the highest number of new shoots per explant. thaiscience.inforesearchgate.net

Root Induction: Once shoots are elongated, they are transferred to a rooting medium. Naphthalene (B1677914) acetic acid (NAA), an auxin, is effective for inducing root formation. Research indicates that solid MS medium containing 1 mg L-1 NAA induced 100% root formation in S. curtisii shoots, yielding the highest number of roots per explant. thaiscience.inforesearchgate.net

| Plant Growth Regulator | Concentration (mg L-1) | Effect | Result |

|---|---|---|---|

| Benzyladenine (BA) | 2 | Multiple Shoot Induction | Highest number of shoots per explant (9.8) |

| Naphthalene acetic acid (NAA) | 1 | Root Formation | Highest number of roots per explant (21.5) |

These established in vitro root cultures serve as a continuous and controlled system for producing this compound and other related alkaloids. thaiscience.inforesearchgate.net

The yield of secondary metabolites in plant tissue cultures can be significantly enhanced by optimizing various physical and chemical parameters of the culture environment. nih.gov For this compound production in S. curtisii root cultures, factors such as media composition, pH, temperature, and incubation period are critical. nih.govbrieflands.com

The choice of nutrient medium and the concentration of plant growth regulators directly impact both root biomass and alkaloid synthesis. As established, a solid MS medium with 1 mg L-1 NAA was optimal for inducing a high number of roots. thaiscience.inforesearchgate.net Subsequent analysis of these in vitro roots confirmed the production of this compound, although at levels lower than those found in naturally grown roots, indicating a clear opportunity for further optimization. thaiscience.info

Further research would focus on manipulating other culture variables to boost yields. This could involve:

Media Composition: Testing different basal media (e.g., MS, LS, M9) and altering the concentrations of macronutrients, micronutrients, and carbon sources like sucrose (B13894) or glucose. jmp.ir

Elicitation: Adding biotic or abiotic elicitors to the culture medium to stimulate the plant's defense pathways, which can often lead to an increase in secondary metabolite production.

Physical Factors: Systematically varying the culture temperature, pH, and light conditions to identify the optimal environment for both root growth and this compound accumulation. nih.govresearchgate.net

Through systematic optimization, in vitro root cultures of Stemona curtisii can be developed into a viable and highly controlled platform for the sustainable production of this compound. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Stemocurtisinol | - |

| Oxyprotostemonine | - |

| Benzyladenine | BA |

Computational Chemistry Approaches for Lead Discovery

In the quest for novel therapeutic agents, computational chemistry has emerged as an indispensable tool, offering rapid and cost-effective methods for the identification and optimization of lead compounds. By simulating molecular interactions and predicting pharmacokinetic properties, these in silico approaches significantly streamline the drug discovery pipeline. For natural products like this compound, computational studies provide invaluable insights into their therapeutic potential and mechanisms of action, guiding further experimental validation.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for understanding the molecular basis of a compound's biological activity and for identifying potential drug targets.

Recent research has employed molecular docking to investigate the therapeutic potential of this compound, particularly as an anti-malarial agent. A study focused on the hexokinase-1 protein of Plasmodium falciparum, a key enzyme in the parasite's metabolism, identified this compound as a potential inhibitor. The docking analysis revealed a strong binding affinity of this compound to the hexokinase-1 protein, with a docking score of -7.8 kcal/mol. This indicates a favorable and stable interaction between the compound and the protein's active site. The analysis of the ligand-protein interactions showed that the stability of the complex is maintained through hydrophobic bonds involving key amino acid residues such as LEU318, MET313, LYS21, and ILE22. These interactions are crucial for the potential inhibitory activity of this compound against this vital parasitic enzyme.

While specific molecular docking studies on this compound against other targets are limited in publicly available literature, research on other Stemona alkaloids provides a broader context for the potential interactions of this class of compounds. For instance, computational modeling has been used to explore the binding mode of the alkaloid stenine (B102979) B, isolated from Stemona sessilifolia, with acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. Such studies suggest that the characteristic structural framework of Stemona alkaloids is well-suited for interaction with the active sites of various enzymes, highlighting the potential for this compound to be investigated against a wider range of therapeutic targets.

| Compound | Protein Target | Organism | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| This compound | Hexokinase-1 | Plasmodium falciparum | -7.8 | LEU318, MET313, LYS21, ILE22 (hydrophobic interactions) |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacological Insights

The therapeutic efficacy of a drug candidate is not solely dependent on its binding affinity to a target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are vital for the early assessment of a compound's drug-likeness, helping to identify potential liabilities and guide chemical modifications to improve its pharmacokinetic profile.

For this compound, computational tools such as the SWISS-ADME server have been utilized to predict its ADME properties. These predictions offer a preliminary understanding of how the compound might behave within a biological system. The analysis provides data on various physicochemical properties and pharmacokinetic parameters that are critical for a compound's journey through the body. Key parameters evaluated include lipophilicity, water solubility, and gastrointestinal absorption, all of which are fundamental to oral bioavailability. Furthermore, predictions on its ability to cross the blood-brain barrier and its potential interactions with cytochrome P450 enzymes provide insights into its distribution and metabolic stability.

The predicted ADME profile for this compound suggests favorable pharmacokinetic properties, indicating its potential as a drug candidate. For instance, good predicted intestinal absorption is a positive indicator for oral administration. The evaluation of drug-likeness rules, such as Lipinski's rule of five, further supports the potential of this compound as a lead compound for drug development. These computational predictions are crucial for prioritizing compounds for further preclinical and clinical evaluation.

| Compound | ADME Prediction Tool | Key Predicted Properties |

|---|---|---|

| This compound | SWISS-ADME | Favorable pharmacokinetic properties and drug-likeness predicted. |

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Pathways for Stemocurtisine

The biosynthesis of Stemona alkaloids is a complex process that is not yet fully understood. This compound is proposed to belong to the protostemonine (B150507) skeletal type, suggesting a common biosynthetic origin with other alkaloids in this class. mdpi.com However, the specific enzymatic steps and genetic machinery responsible for constructing its distinctive pyrido[1,2-a]azapine nucleus are largely unknown. mdpi.commdpi.com

Future research must focus on identifying and characterizing the enzymes—such as oxidases, reductases, and cyclases—that catalyze the transformation from a proposed protostemonine-like precursor to the final this compound scaffold. The recent isolation of new, structurally related parvistemoline-type alkaloids from other Stemona species suggests that the biosynthetic pathways within this genus are highly diverse and may contain undiscovered branches and intermediates. mdpi.comresearchgate.net Unraveling these pathways is crucial for understanding the chemical ecology of Stemona plants and for enabling biotechnological production approaches.

Development of Novel and Efficient Synthetic Routes

The complex, bridged, polycyclic structure of this compound presents a formidable challenge for synthetic organic chemists. unc.edu Several research groups have attempted its total synthesis, developing strategies to construct its core skeleton. purdue.edu For instance, one approach successfully synthesized the tricyclic core of this compound using a Kulinkovich reaction followed by a palladium-catalyzed carbonylation reaction as key steps. purdue.edu Another study described the synthesis of the A-B bicyclic ring structure in seven steps from L-glutamic acid. [Initial search results: 7]

Despite these advances, a complete and efficient total synthesis of this compound has not yet been reported, with challenges remaining in the formation of key carbon-nitrogen bonds and the stereocontrolled installation of its multiple chiral centers. purdue.educri.or.thpsu.edu Future work should focus on developing more convergent and scalable synthetic routes. The exploration of novel synthetic methodologies, such as cascade reactions or bio-inspired strategies, could provide more efficient access to the this compound skeleton. cri.or.th A successful total synthesis would not only confirm its structure but also enable the production of analogues for detailed structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Reactions | Outcome | Reference(s) |

| Tricyclic Core Synthesis | Kulinkovich reaction, Palladium-catalyzed carbonylation | Synthesis of the tricyclic skeleton achieved; total synthesis incomplete due to inability to form a key C-N bond. | purdue.edu |

| A-B Bicyclic Ring Synthesis | Borono-Mannich reaction | Synthesis of the A-B bicyclic core from L-glutamic acid. | [Initial search results: 7] |

| General Synthetic Challenges | Complex bridged structure, stereocontrol | Total synthesis remains a significant challenge, requiring novel and efficient strategies. | unc.edupsu.edu |

Identification of Additional Molecular Targets and Mechanistic Pathways

Initial research into the biological activity of this compound has identified its potential to inhibit acetylcholinesterase (AChE), a mechanism shared with other Stemona alkaloids and relevant to its insecticidal properties. researchgate.netresearchgate.net However, this compound and its derivatives were found to be 10-20 times less active as AChE inhibitors than pyrrolo[1,2-a]azepine type alkaloids like stemofoline (B1231652), suggesting that AChE may not be its primary target or that other mechanisms contribute to its bioactivity. researchgate.net

A recent in silico study highlighted a potential new target: hexokinase-1 in the malaria parasite Plasmodium falciparum, with a docking score indicating strong binding affinity. [Initial search results: 8] Furthermore, some Stemona alkaloids are known to modulate P-glycoprotein (P-gp), which is involved in multidrug resistance. researchgate.net Future research should aim to experimentally validate these predicted targets and to screen for additional molecular interactions. A broader understanding of its targets is essential for exploring its therapeutic potential, for instance, as an antimalarial agent or a chemosensitizer in cancer therapy. Investigating non-enzymatic functions, such as the modulation of neurite outgrowth and synaptogenesis, could also reveal novel mechanistic pathways. nih.gov

Rational Design and Synthesis of Potent Analogues for Specific Target Modulation

The development of this compound analogues is a promising strategy to enhance potency and selectivity for specific biological targets. The synthesis of derivatives like this compound N-oxide has already been accomplished. researchgate.net Research on other Stemona alkaloid classes has demonstrated the success of this approach; for example, the synthesis and screening of simplified, diverse Stemona-inspired skeletons led to the discovery of a potent new class of sigma receptor ligands. nih.gov

This highlights the value of using natural product scaffolds as a starting point for library synthesis and bioactivity mining. ku.edursc.org Future efforts should focus on the rational design of this compound analogues based on its known and newly identified targets. By systematically modifying its structure—for example, the lactone ring or the side chains—and evaluating the resulting changes in activity, detailed SAR profiles can be constructed. This will guide the synthesis of second-generation analogues with improved pharmacological properties, such as enhanced affinity for hexokinase-1 or optimized P-gp modulation.

Integration of Omics Technologies in this compound Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful, high-throughput tools to investigate complex biological systems. nih.govmedreport.foundationresearchgate.net Applying these technologies to Stemona curtisii could revolutionize this compound research.

Genomics and Transcriptomics: Sequencing the genome and transcriptome of S. curtisii would facilitate the discovery of the complete set of genes involved in the this compound biosynthetic pathway (linking to section 8.1). isaaa.org This would enable the heterologous expression of the pathway in microbial hosts for production.

Proteomics: This can be used to identify the protein targets of this compound on a large scale. isaaa.org By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression or post-translational modification state is altered, providing clues to its mechanism of action (linking to section 8.3).

Metabolomics: Analyzing the metabolome of S. curtisii can provide a complete profile of the small molecules present, helping to identify new alkaloids and understand the metabolic network. researchgate.netisaaa.org This is also crucial for monitoring and optimizing production in biotechnological systems (linking to section 8.6).